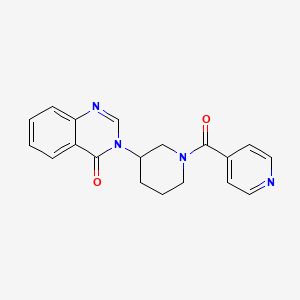
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C14H12F2N4O. It is a derivative of pyrimidine, which is a six-membered unsaturated ring compound composed of carbon and nitrogen . Pyrimidines are found throughout nature in various forms and have enhanced biological potential .
Molecular Structure Analysis
As a derivative of pyrimidine, this compound likely shares the six-membered unsaturated ring structure composed of carbon and nitrogen, with nitrogen atoms at positions 1 and 3 . The specific molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. The pyrimidine moiety is a common feature in many drugs with anticancer properties . It can act as an antagonist to certain cellular receptors like retinoid X receptor alpha (RXRα), which plays a key role in cancer development. By modulating this receptor, the compound could inhibit cancer cell proliferation and induce apoptosis in a targeted manner.
CDK6 Inhibition
CDK6 is a cyclin-dependent kinase crucial in cell cycle regulation. Inhibitors targeting CDK6 can be effective in treating cancers. Derivatives of the compound have been designed to inhibit CDK6, showing promising antitumor activities and potential over existing drugs like palbociclib .
Antimicrobial Properties
Compounds with a pyrimidine scaffold, such as the one being analyzed, often exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to develop new antimicrobial agents .
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a significant role in signal transduction and the regulation of cell division. This compound could serve as a lead structure for the development of new tyrosine kinase inhibitors, which are important in the treatment of diseases like cancer .
Pharmacokinetic Enhancements
The structural features of this compound, including the difluorophenyl group, may improve pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This can lead to the development of drugs with better bioavailability and efficacy .
Drug Discovery and Design
The core structure of this compound provides a versatile scaffold for the design of new drugs. It can be used in medicinal chemistry to create a variety of derivatives with potential therapeutic applications, ranging from cardiovascular diseases to neurological disorders .
Wirkmechanismus
The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to have a range of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity . The specific mechanism of action for “(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is not detailed in the available resources.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-10-3-1-4-11(16)12(10)13(21)20-7-9(8-20)19-14-17-5-2-6-18-14/h1-6,9H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDPXKXRXRNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propyl]prop-2-enamide](/img/structure/B2880603.png)
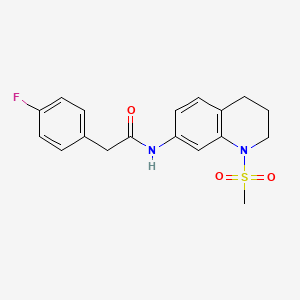
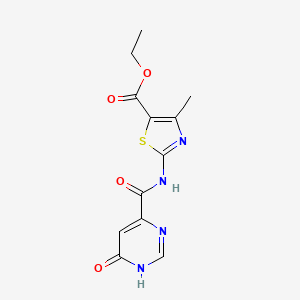
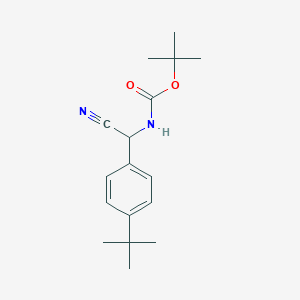
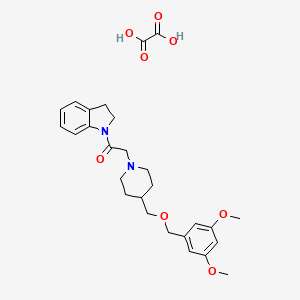
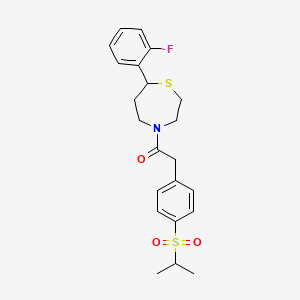
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)
![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)
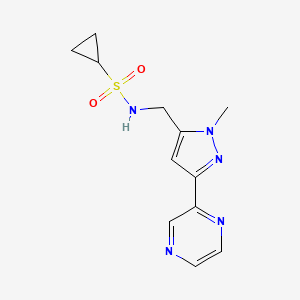
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
